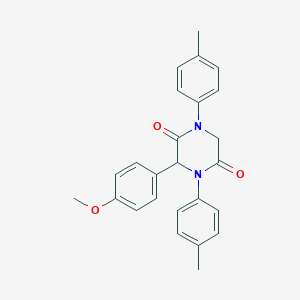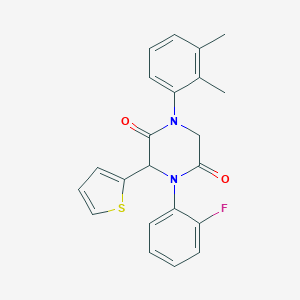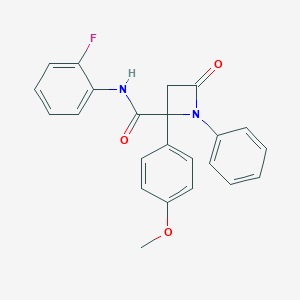
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione, also known as MPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. MPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying these processes.
作用机制
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione works by inhibiting the enzyme PARP, which is involved in DNA repair and cell death pathways. This leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value of 20 nM.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, and may have potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione. One area of interest is its potential therapeutic applications in cancer treatment. This compound has been shown to enhance the cytotoxic effects of chemotherapy drugs, and may have potential as a combination therapy. Another area of interest is its anti-inflammatory effects, and its potential therapeutic applications in inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride, followed by cyclization with phosgene and piperazine. Another method involves the reaction of 4-methoxyaniline with 4-methylbenzoyl isocyanate, followed by cyclization with piperazine.
科学研究应用
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione has been used in a variety of scientific research applications, including studies on DNA repair, cell death pathways, and cancer. It has been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells, and has potential therapeutic applications in cancer treatment.
属性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1,4-bis(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-4-10-20(11-5-17)26-16-23(28)27(21-12-6-18(2)7-13-21)24(25(26)29)19-8-14-22(30-3)15-9-19/h4-15,24H,16H2,1-3H3 |
InChI 键 |
SJZOWNUJGKEUHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242334.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)

